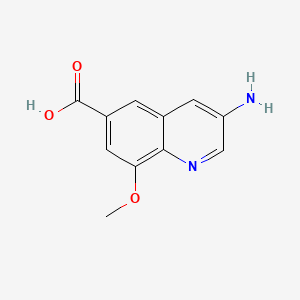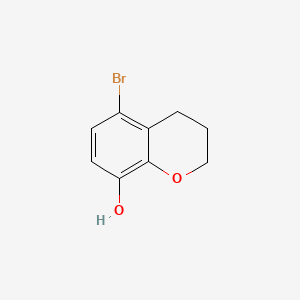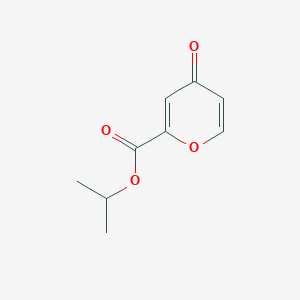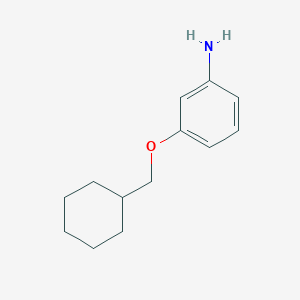
N-(2-Chloroethyl)-N-hexyl-1-hexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-hexyl-1-hexanamine is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a chloroethyl group attached to a hexyl chain, which is further connected to a hexanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-hexyl-1-hexanamine typically involves the reaction of hexylamine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N-hexyl-1-hexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines or thiols.
科学的研究の応用
N-(2-Chloroethyl)-N-hexyl-1-hexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-hexyl-1-hexanamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of cross-links. This can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death. The compound’s ability to form DNA adducts makes it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used in cancer treatment due to their ability to form DNA cross-links.
N-(2-Chloroethyl)glycine: This compound is used in the synthesis of peptides and other biologically active molecules.
Uniqueness
N-(2-Chloroethyl)-N-hexyl-1-hexanamine is unique due to its specific structure, which combines a chloroethyl group with a hexyl chain and a hexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
57616-80-5 |
|---|---|
分子式 |
C14H30ClN |
分子量 |
247.85 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-hexylhexan-1-amine |
InChI |
InChI=1S/C14H30ClN/c1-3-5-7-9-12-16(14-11-15)13-10-8-6-4-2/h3-14H2,1-2H3 |
InChIキー |
ZPRUXOMHPKKNQD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)


